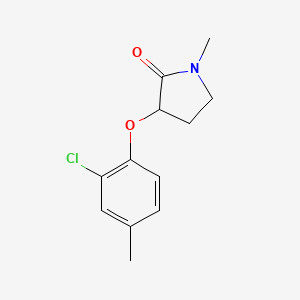![molecular formula C10H17N3OS B7593065 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as MPB or 4-methylthio-3-(2-pyrimidinylamino)butanol and is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Mécanisme D'action
MPB inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake in cells, ultimately improving glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that MPB can improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce hepatic glucose production and improve lipid metabolism. These effects are thought to be due to the inhibition of PTP1B by MPB.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPB in lab experiments is its potency and selectivity as a PTP1B inhibitor. This allows for precise targeting of the enzyme and minimizes off-target effects. However, one limitation is that MPB is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on MPB. One area of interest is in the development of new diabetes treatments based on its PTP1B inhibitory activity. Another potential application is in the treatment of cancer, as PTP1B has been implicated in tumor growth and metastasis. Additionally, further studies on the biochemical and physiological effects of MPB could lead to a better understanding of its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol involves a multistep process. The starting material is 2-amino-4-methylpyrimidine, which is reacted with 4-methylthiobutanal to form the intermediate 4-methylthio-2-(pyrimidin-2-ylamino)butanal. This intermediate is then reduced using sodium borohydride to yield the final product, 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol.
Applications De Recherche Scientifique
The primary application of 3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol is in the field of diabetes research. PTP1B is an enzyme that plays a critical role in insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MPB has been found to be a potent and selective inhibitor of PTP1B, making it a promising candidate for the development of new diabetes treatments.
Propriétés
IUPAC Name |
3-[(4-methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-3-5-11-10(12-8)13-9(4-6-14)7-15-2/h3,5,9,14H,4,6-7H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYGQHRAWTQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(CCO)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[(4-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7592987.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)
![N-(4-methylphenyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7593004.png)
![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)

![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B7593046.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)